Pyridine, (1,2-ethenediyl)bis- Pyridine, (1,2-ethenediyl)bis-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13424600
InChI: InChI=1S/C12H10N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-10H
SMILES: C1=CC=NC(=C1)C=CC2=CC=CC=N2
Molecular Formula: C12H10N2
Molecular Weight: 182.22 g/mol

Pyridine, (1,2-ethenediyl)bis-

CAS No.:

Cat. No.: VC13424600

Molecular Formula: C12H10N2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, (1,2-ethenediyl)bis- -

Specification

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
IUPAC Name 2-(2-pyridin-2-ylethenyl)pyridine
Standard InChI InChI=1S/C12H10N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-10H
Standard InChI Key HKEOCEQLCZEBMK-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C=CC2=CC=CC=N2
Canonical SMILES C1=CC=NC(=C1)C=CC2=CC=CC=N2

Introduction

Structural Characteristics and Isomerism

Molecular Architecture

Pyridine, (1,2-ethenediyl)bis- exists as two primary isomers:

  • 2,2′-(1,2-Ethenediyl)bis-pyridine (CAS 1437-15-6): Pyridine rings are substituted at the 2-positions, yielding a conjugated system with coplanar aromatic rings .

  • 4,4′-(1,2-Ethenediyl)bis-pyridine (CAS 1135-32-6): Substitution at the 4-positions creates a non-conjugated structure with independent pyridine electronic systems .

Table 1: Key Structural Parameters

Property2,2′-Isomer4,4′-Isomer
Molecular FormulaC₁₂H₁₀N₂C₁₂H₁₀N₂
Molecular Weight (g/mol)182.22182.22
Bond Length (C=C)1.34 Å 1.35 Å
Dihedral Angle (Pyridine)44.7° 89.2°

The 2,2′-isomer’s coplanarity facilitates π-π stacking and metal coordination, while the 4,4′-isomer’s orthogonal arrangement limits conjugation .

Spectroscopic Identification

  • IR Spectroscopy: Stretching vibrations at 1589 cm⁻¹ (C=C), 1723 cm⁻¹ (C=O in derivatives), and 1199 cm⁻¹ (C–O–C) confirm functional groups .

  • NMR: ¹H NMR signals at δ 8.75–7.35 ppm (aromatic protons) and δ 6.95 ppm (ethylene protons) are characteristic .

  • Mass Spectrometry: Base peak at m/z 182 ([M]⁺) with fragmentation patterns consistent with ethylene bridge cleavage .

Synthesis and Industrial Production

Industrial-Scale Manufacturing

Continuous flow reactors optimize yield (≥90%) for 2,2′-isomer production :

  • Catalyst: Pd/C (5 wt%)

  • Temperature: 120°C

  • Pressure: 10 bar H₂
    Purification involves fractional distillation (BP: 334°C at 760 mmHg) .

Physicochemical Properties

Thermal Stability

Property2,2′-Isomer4,4′-Isomer
Melting Point (°C)118–119 118–119
Decomposition Temp (°C)290275
Solubility (H₂O)0.2 g/L0.1 g/L

The 2,2′-isomer exhibits higher thermal stability due to conjugated π-system delocalization .

Electronic Properties

  • HOMO-LUMO Gap: 4.2 eV (2,2′) vs. 4.5 eV (4,4′)

  • Fluorescence: λₑₘ = 420 nm (2,2′) with quantum yield Φ = 0.32 in CH₂Cl₂ .

Coordination Chemistry and Applications

Ligand Behavior in Metal Complexes

Pyridine, (1,2-ethenediyl)bis- acts as a bidentate ligand, forming stable complexes with transition metals:

Table 2: Representative Metal Complexes

MetalCoordination ModeApplicationReference
Zn(II)TetrahedralLuminescent sensors
Re(I)OctahedralCatalytic CO₂ reduction
Fe(II)Square planarSpin-crossover materials

The 2,2′-isomer’s conjugated system enhances charge transfer in [Re₆Q₈(bpe)₄X₂] clusters, enabling tunable luminescence .

Materials Science Applications

  • Metal-Organic Frameworks (MOFs): 2,2′-isomer-based MOFs exhibit BET surface areas >1,000 m²/g for gas storage .

  • Liquid Crystals: 4,4′-isomer derivatives form cholesteric phases with reflection wavelengths tunable via crosslinking density .

Comparative Analysis of Isomers

Reactivity Differences

Reaction2,2′-Isomer4,4′-Isomer
Oxidation (KMnO₄)Pyridine N-oxideEthane-1,2-diol derivative
Halogenation (NBS)3-Bromo derivativeNo reaction

The 2,2′-isomer’s conjugated system facilitates electrophilic substitution, while the 4,4′-isomer’s steric hindrance limits reactivity .

Industrial Relevance

  • 2,2′-Isomer: Preferred for catalysis (TOF = 1,200 h⁻¹ in Heck reactions) .

  • 4,4′-Isomer: Used in ionic liquid crystals for optoelectronic devices .

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